

Application Notes and Protocols for Aminooxy-PEG4-alcohol in Targeted Therapies

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Compound of Interest		
Compound Name:	Aminooxy-PEG4-alcohol	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **Aminooxy-PEG4-alcohol** as a hydrophilic linker in the development of targeted therapies, with a focus on Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Detailed protocols for bioconjugation, purification, and characterization are provided to guide researchers in their drug development efforts.

Introduction to Aminooxy-PEG4-alcohol

Aminooxy-PEG4-alcohol is a bifunctional linker molecule that plays a crucial role in the construction of targeted therapeutics.[1] It features a terminal aminooxy group and a hydroxyl group, separated by a hydrophilic 4-unit polyethylene glycol (PEG) chain.[1] The aminooxy group facilitates the formation of a stable oxime bond with molecules containing an aldehyde or ketone functional group, a reaction known as oxime ligation.[2][3] The terminal hydroxyl group can be further functionalized for conjugation to other molecules. The PEG component enhances the solubility and pharmacokinetic properties of the resulting conjugate.[4][5]

This linker is particularly valuable in the synthesis of ADCs and PROTACs, where it serves to connect a targeting moiety (an antibody or a small molecule ligand) to a therapeutic payload (a cytotoxic drug or an E3 ligase ligand).[1][6][7] The non-cleavable nature of the oxime bond formed with **Aminooxy-PEG4-alcohol** ensures that the payload remains attached to the targeting vehicle until it reaches the target cell, minimizing off-target toxicity.[1]



Key Applications in Targeted Therapy Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies designed to selectively deliver potent cytotoxic agents to cancer cells. They consist of a monoclonal antibody that recognizes a tumor-specific antigen, a cytotoxic payload, and a linker that connects the two. The use of a hydrophilic linker like **Aminooxy-PEG4-alcohol** can improve the drug-to-antibody ratio (DAR), enhance stability, and improve the pharmacokinetic profile of the ADC.[4]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins within cells.[8][9] They are composed of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[8][9][10] The PEG linker in PROTACs, such as that provided by **Aminooxy-PEG4-alcohol**, is critical for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.[5][11]

Quantitative Data Summary

The following table summarizes key quantitative parameters for ADCs developed using technologies functionally similar to **Aminooxy-PEG4-alcohol**, highlighting the potency of such constructs.



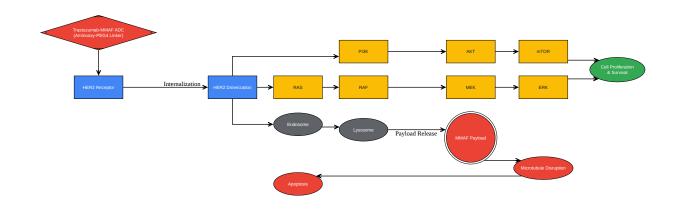
ADC Construct	Target Cell Line	IC50 (nM)	Citation
Trastuzumab-pAMF- DBCO-PEG-MMAF	SK-BR-3 (HER2- positive breast cancer)	0.3	[12]
Trastuzumab-pAMF- DBCO-PEG-MMAF	BT-474 (HER2- positive breast cancer)	0.3	[12]
Trastuzumab-pAMF- DBCO-PEG-MMAF	NCI-N87 (gastric cancer)	0.2	[12]
Trastuzumab-pAMF- DBCO-PEG-MMAF	MDA-MB-468 (HER2- negative)	>100	[12]
Free MMAF	SKBR3	83	[12]

Note: The data for the ADC construct utilizes a DBCO-PEG-MMAF linker, which, like Aminooxy-PEG4-MMAF, allows for site-specific conjugation. The significantly lower IC50 values of the ADC compared to the free drug (MMAF) demonstrate the enhanced potency achieved through targeted delivery.

Signaling Pathways and Mechanisms of Action

Targeted therapies developed using **Aminooxy-PEG4-alcohol** exert their effects by modulating specific cellular signaling pathways. Below are diagrams illustrating the mechanisms of action for ADCs and PROTACs targeting key cancer-related pathways.

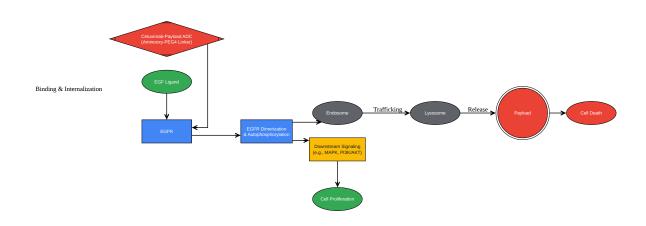




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Caption: HER2-Targeted ADC Mechanism of Action.

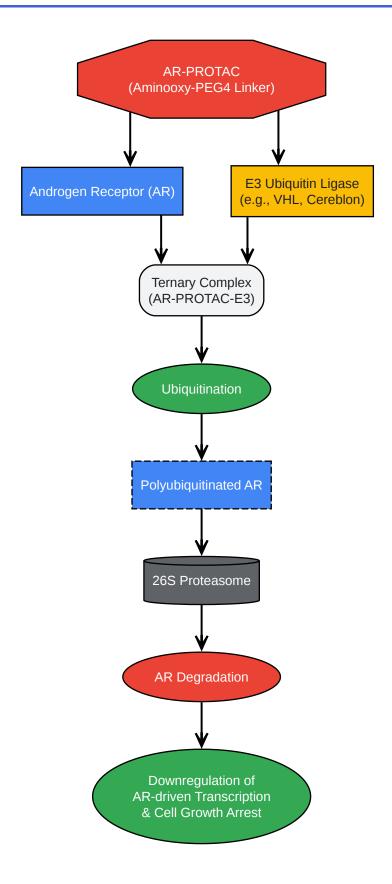




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Caption: EGFR-Targeted ADC Endocytosis and Signaling.





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Caption: Androgen Receptor Degradation by a PROTAC.



Experimental Protocols

Protocol 1: Site-Specific Antibody-Drug Conjugation via Oxime Ligation

This protocol describes the general steps for conjugating a drug-linker construct, such as a payload activated with an **Aminooxy-PEG4-alcohol** linker, to an antibody engineered to contain a carbonyl (aldehyde or ketone) group.

Materials:

- Monoclonal antibody with a site-specifically incorporated aldehyde or ketone group (1-10 mg/mL in a suitable buffer).
- Aminooxy-PEG4-Payload conjugate (e.g., Aminooxy-PEG4-MMAF) stock solution (10 mM in anhydrous DMSO).[12]
- Conjugation Buffer: 100 mM sodium acetate, 150 mM NaCl, pH 4.5-5.5.[3]
- Aniline (optional, as a catalyst) stock solution (1 M in DMF).[2]
- Purification supplies: Desalting columns (e.g., PD-10), size-exclusion chromatography (SEC) column, or tangential flow filtration (TFF) system.[12][13]
- Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

- Antibody Preparation:
 - Buffer exchange the antibody into the Conjugation Buffer using a desalting column.
 - Adjust the antibody concentration to 1-10 mg/mL.
- Conjugation Reaction:
 - To the antibody solution, add the Aminooxy-PEG4-Payload stock solution to achieve a 5to 20-fold molar excess of the drug-linker over the antibody.[12]



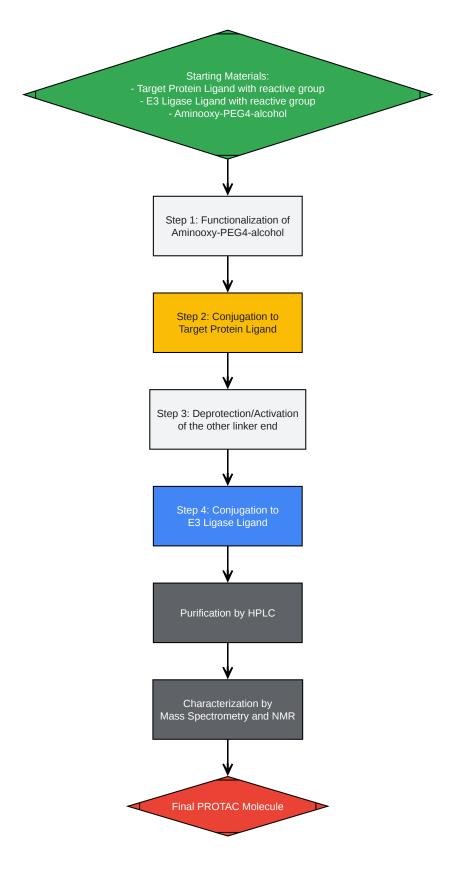
- If using a catalyst, add the aniline stock solution to a final concentration of 10-100 mM.[2]
- Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to maintain antibody stability.[12]
- Incubate the reaction mixture at 37°C for 24-72 hours with gentle agitation, protected from light.[3][12] Note: Optimal reaction time, temperature, and catalyst concentration should be empirically determined.
- Purification of the ADC:
 - Remove excess unconjugated drug-linker and solvent by buffer exchange into PBS using a desalting column for small-scale reactions.[12]
 - For larger-scale purifications, utilize SEC or TFF.[12][13][14]
- Characterization of the ADC:
 - Drug-to-Antibody Ratio (DAR): Determine the average DAR using hydrophobic interaction chromatography (HIC) or mass spectrometry (MS).[12]
 - Purity and Aggregation: Assess the level of aggregation and purity of the ADC using sizeexclusion chromatography (SEC-HPLC).[12]
 - Integrity: Confirm the integrity of the conjugated antibody by SDS-PAGE.[12]
- Storage:
 - Store the purified ADC at 4°C for short-term use or at -80°C for long-term storage.[12]

Protocol 2: General Workflow for PROTAC Synthesis with Aminooxy-PEG4-alcohol

This protocol outlines a conceptual workflow for the synthesis of a PROTAC molecule using **Aminooxy-PEG4-alcohol** as a linker. This process involves multiple synthetic chemistry steps and requires expertise in organic synthesis.

Experimental Workflow Diagram:





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